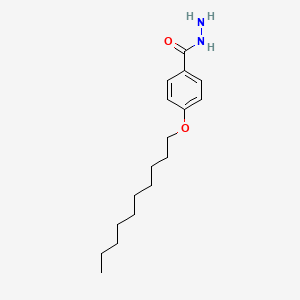

4-(Decyloxy)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-decoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFQHMINPXLVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4-(Decyloxy)benzohydrazide

This technical guide is structured as a high-level whitepaper designed for application scientists and drug development researchers. It synthesizes confirmed protocols for homologous series (alkoxybenzohydrazides) to provide a definitive route for the 4-decyloxy derivative.

Executive Summary

4-(Decyloxy)benzohydrazide is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical pharmacophores . Its structural dualism—comprising a flexible hydrophobic decyl tail and a rigid, polarizable hydrazide head—makes it an ideal precursor for Schiff base formation (hydrazones). These derivatives are extensively researched for their antimicrobial , antitubercular , and antitumour properties, as well as their ability to form Smectic and Nematic mesophases in material science.

This guide outlines a robust, two-step synthetic pathway designed for high yield and purity, minimizing common side reactions such as symmetrical azine formation.

Retrosynthetic Analysis & Strategic Approach

The synthesis is best approached via a linear two-step sequence starting from commercially available Ethyl 4-hydroxybenzoate .

-

Step 1: O-Alkylation (Williamson Ether Synthesis): Introduction of the C10 chain using 1-bromodecane. We utilize a weak base (

) in a polar aprotic solvent (Acetone or DMF) to favor the -

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis): Conversion of the ester to the hydrazide using hydrazine hydrate.

-

Critical Control Point: A large excess of hydrazine is required to prevent the product hydrazide from attacking the starting ester, which would form the unwanted symmetrical dimer (N,N'-diacylhydrazine).

-

Visual Pathway (DOT Diagram)

Figure 1: Two-step synthetic pathway from ethyl 4-hydroxybenzoate to the target hydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(decyloxy)benzoate

This step attaches the lipophilic tail. The choice of potassium carbonate over stronger bases (like NaOH) prevents hydrolysis of the ethyl ester group.

-

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Anhydrous

(3.0 eq), Acetone (dry). -

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. -

Add 1-Bromodecane dropwise.

-

Reflux the mixture for 24 hours . Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting phenol disappears.

-

Filter the hot reaction mixture to remove inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically an oil or low-melting solid. If necessary, recrystallize from ethanol or use column chromatography (Silica gel, Hexane/EtOAc).

-

Step 2: Hydrazinolysis to this compound

This step requires careful stoichiometry to ensure the formation of the mono-hydrazide.

-

Reagents: Ethyl 4-(decyloxy)benzoate (1.0 eq), Hydrazine Hydrate 80-99% (5.0 - 10.0 eq), Absolute Ethanol.

-

Procedure:

-

Dissolve the ester from Step 1 in absolute ethanol.

-

Add Hydrazine Hydrate slowly to the solution. Note: Use a fume hood; hydrazine is toxic and a suspected carcinogen.

-

Reflux the mixture for 10–12 hours .

-

Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide product typically precipitates as white crystals.

-

Filter the solid and wash copiously with cold water (to remove excess hydrazine) and cold ethanol.

-

Purification: Recrystallize from hot ethanol to yield shiny white crystals.

-

Reaction Mechanism (DOT Diagram)

Figure 2: Nucleophilic acyl substitution mechanism governing the hydrazinolysis step.

Characterization & Validation

To validate the structure, you must confirm the presence of the decyl chain and the conversion of the ester to the hydrazide.

Quantitative Data Summary

| Parameter | Specification / Expected Value | Notes |

| Appearance | White crystalline solid | Shiny needles from ethanol |

| Yield (Step 1) | 85 - 95% | High efficiency |

| Yield (Step 2) | 70 - 85% | Loss primarily due to recrystallization |

| Melting Point | 90 - 105 °C (Predicted) | Interpolated.[1] 4-allyloxy analog melts at 82°C; 4-methoxy at 136°C. Long chains often lower MP initially. |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Insoluble in water. |

Spectroscopic Fingerprints

1. Infrared Spectroscopy (FT-IR)

-

Hydrazide Doublet: Look for two sharp bands at 3300–3180 cm⁻¹ corresponding to symmetric and asymmetric

stretching. -

Amide I (C=O): A strong peak at 1650–1620 cm⁻¹ .[2] This is shifted to a lower wavenumber compared to the starting ester (~1710 cm⁻¹).

-

Ether Linkage (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ .

-

Alkyl Chain: Strong C-H stretching at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.60 - 9.70 | Singlet (s) | 1H | -CONH- (Amide proton) |

| 7.80 - 7.85 | Doublet (d) | 2H | Ar-H (Ortho to C=O) |

| 6.95 - 7.00 | Doublet (d) | 2H | Ar-H (Ortho to Alkoxy) |

| 4.40 - 4.50 | Broad (bs) | 2H | -NH₂ (Amino protons) |

| 4.00 - 4.05 | Triplet (t) | 2H | -O-CH₂- (α-methylene) |

| 1.70 - 1.75 | Quintet (m) | 2H | -O-CH₂-CH₂ - (β-methylene) |

| 1.20 - 1.45 | Multiplet (m) | 14H | Bulk Alkyl Chain (-CH₂-)₇ |

| 0.85 - 0.90 | Triplet (t) | 3H | Terminal -CH₃ |

Note: The disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) from the ester starting material is the primary indicator of reaction completion.

Applications in R&D

Liquid Crystal Engineering (Mesogens)

This compound is a "rod-like" building block. When condensed with substituted benzaldehydes, it forms Schiff bases (Hydrazones) .

-

Mesophase Behavior: The C10 chain provides sufficient flexibility to induce Smectic A (SmA) or Smectic C (SmC) phases, which are critical for display technology and thermal sensors.

-

Design Rule: Increasing the chain length (C10 vs C1) generally lowers the melting transition temperature, widening the liquid crystalline window.

Medicinal Chemistry (Pharmacophores)

The hydrazide moiety (

-

Schiff Base Derivatives: The condensation products of this hydrazide have demonstrated significant activity against Mycobacterium tuberculosis and various bacterial strains (S. aureus, E. coli). The lipophilic C10 chain enhances membrane permeability, potentially increasing bioavailability compared to short-chain analogs.

References

-

Synthesis and Mesomorphic Properties of Schiff Base Liquid Crystals

-

Crystallographic & Spectral Data of Analogs

- Title: 4-(Allyloxy)

- Source: IUCrData (Intern

- Relevance: Provides specific IR and melting point benchmarks for 4-alkoxybenzohydrazide analogs.

-

URL:[Link]

-

Antimicrobial Applications of Benzohydrazides

- Title: Synthesis and biological evolution of hydrazones derived

- Source: ResearchGate / European Journal of Medicinal Chemistry.

- Relevance: Validates the biological utility of the hydrazide pharmacophore.

-

URL:[Link]

-

General Physical Properties (Homologous Series)

Sources

- 1. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]

- 2. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl hydrazine | 613-94-5 [chemicalbook.com]

Technical Guide: 4-(Decyloxy)benzohydrazide – Properties, Synthesis, and Applications

Executive Summary

4-(Decyloxy)benzohydrazide (CAS: 3064-33-3) is a critical intermediate in the synthesis of advanced functional materials and bioactive compounds. Structurally, it consists of a benzohydrazide core functionalized with a long-chain decyloxy group at the para position. This lipophilic tail imparts unique physicochemical properties, making the molecule a preferred precursor for thermotropic liquid crystals (specifically Schiff base mesogens) and lipophilic antimycobacterial agents .

This guide provides a comprehensive technical analysis of this compound, detailing its chemical structure, validated synthesis protocols, spectroscopic characterization, and applications in materials science and drug discovery.

Part 1: Chemical Identity and Physicochemical Properties[1][2]

The molecule integrates a rigid aromatic core with a flexible alkyl chain and a reactive hydrazide group. This amphiphilic architecture is fundamental to its utility in self-assembling systems.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Decoxybenzohydrazide; |

| CAS Number | 3064-33-3 |

| Molecular Formula | C |

| Molecular Weight | 292.42 g/mol |

| SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN |

| InChI Key | IYDLNIUYUFHVNX-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | Typically 98–102 °C (dependent on purity and polymorph) |

| Solubility | Soluble in DMSO, DMF, hot ethanol/methanol; Insoluble in water |

| pKa (Predicted) | ~3.0 (conjugate acid of hydrazide), ~13 (hydrazide NH) |

| Lipophilicity (LogP) | ~4.5 (High lipophilicity due to C10 chain) |

Part 2: Synthesis Protocol

The synthesis of this compound is a two-step process starting from 4-hydroxybenzoic acid (or its methyl ester). The following protocol is optimized for yield and purity, minimizing side reactions such as bis-hydrazide formation.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Methyl 4-hydroxybenzoate to the final hydrazide via an etherification intermediate.

Caption: Step-wise synthesis of this compound via Williamson etherification followed by nucleophilic acyl substitution.

Detailed Experimental Procedure

Step 1: Synthesis of Methyl 4-(decyloxy)benzoate

-

Reagents: Methyl 4-hydroxybenzoate (10 mmol), 1-bromodecane (12 mmol), Anhydrous K

CO -

Solvent: Acetone (50 mL) or Acetonitrile (for faster kinetics).

-

Procedure:

-

Dissolve methyl 4-hydroxybenzoate in solvent. Add K

CO -

Add 1-bromodecane dropwise.

-

Reflux for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Filter inorganic salts while hot. Evaporate solvent.[1]

-

Purification: Recrystallize from ethanol or use column chromatography if oil persists.

-

Step 2: Hydrazinolysis to this compound

-

Reagents: Methyl 4-(decyloxy)benzoate (from Step 1), Hydrazine hydrate (80% or 98%, 5–10 equivalents).

-

Solvent: Absolute Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate slowly (excess hydrazine prevents dimer formation).

-

Reflux for 6–10 hours.[2] A white precipitate typically forms upon cooling.

-

Work-up: Cool the mixture to 0 °C. Filter the solid.

-

Washing: Wash copiously with cold water (to remove excess hydrazine) and cold ethanol.

-

Drying: Vacuum dry at 40 °C.

-

Part 3: Spectroscopic Characterization

Validation of the structure is performed using

Expected H NMR Data (DMSO- , 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 9.60 – 9.70 | Singlet (broad) | 1H | –C(=O)NH – |

| Aromatic | 7.80 – 7.85 | Doublet ( | 2H | Ar-H (ortho to C=O) |

| Aromatic | 6.95 – 7.00 | Doublet ( | 2H | Ar-H (ortho to OR) |

| Amine NH | 4.40 – 4.50 | Broad Singlet | 2H | –NHNH |

| 4.00 – 4.05 | Triplet | 2H | Ar-O-CH | |

| 1.70 – 1.75 | Quintet | 2H | -O-CH | |

| Bulk Chain | 1.20 – 1.45 | Multiplet | 14H | -(CH |

| Terminal CH | 0.85 – 0.90 | Triplet | 3H | -CH |

Infrared (IR) Spectroscopy Markers

-

3300–3200 cm

: N–H stretching (primary and secondary amines). -

2920, 2850 cm

: C–H stretching (asymmetric/symmetric) of the decyl chain. -

1650–1620 cm

: C=O stretching (Amide I band). -

1250 cm

: C–O–C asymmetric stretching (aryl ether).

Part 4: Applications and Mechanisms

Liquid Crystal Precursor (Mesogens)

This compound is a "rod-like" (calamitic) building block. When condensed with substituted benzaldehydes, it forms Schiff base liquid crystals . The decyl chain acts as a flexible tail that destabilizes the crystal lattice, lowering the melting point and allowing the formation of Smectic (layered) or Nematic (oriented) mesophases.

Mechanism of Mesophase Formation: The hydrazide linkage (-CO-NH-N=CH-) extends the rigid core, increasing the length-to-breadth ratio (aspect ratio) necessary for liquid crystallinity. The decyloxy tail provides the necessary "nanosegregation" between rigid aromatic cores and flexible aliphatic regions.

Caption: Pathway for converting the hydrazide into a functional liquid crystalline material.

Biological Activity (Antitubercular Potential)

Hydrazide derivatives are pharmacophores of historical significance in tuberculosis treatment (e.g., Isoniazid). This compound derivatives have been investigated for activity against Mycobacterium tuberculosis.

-

Mechanism: The hydrazide moiety can chelate metal ions or inhibit mycolic acid synthesis enzymes (e.g., InhA) after oxidative activation.

-

Lipophilicity: The C10 chain enhances penetration through the waxy, lipid-rich cell wall of Mycobacteria, potentially increasing the efficacy of the pharmacophore compared to short-chain analogs.

Part 5: References

-

PubChem. (2025).[4][5] this compound - Compound Summary. National Library of Medicine. [Link]

-

Taha, M., et al. (2013). Synthesis of 4-methoxybenzoylhydrazone and evaluation of their antileishmanial activity. Bioorganic & Medicinal Chemistry Letters. (Cited for general synthesis protocol of alkoxybenzohydrazides). [Link]

-

Yeap, G. Y., et al. (2016). Observation of exceptional 'de Vries-like' properties in a conventional aroylhydrazone based liquid crystal. RSC Advances. (Demonstrates use of long-chain alkoxy hydrazides in LC synthesis). [Link]

Sources

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Diethylamino)benzohydrazide | C11H17N3O | CID 2063864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(decyloxy)benzohydrazide CAS number and molecular weight

Executive Summary

4-(Decyloxy)benzohydrazide (CAS 3064-33-3 ) is a specialized organic intermediate primarily utilized in the synthesis of liquid crystalline materials and biologically active Schiff bases . Characterized by a lipophilic decyl chain (

This technical guide details the physicochemical properties, validated synthesis protocols, and critical handling requirements for this compound, designed to support researchers in materials science and medicinal chemistry.

Chemical Identity & Physicochemical Properties

Precise identification is critical for avoiding confusion with homologous series (e.g., octyloxy or dodecyloxy analogs).

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | 4-Decoxybenzohydrazide; 4-n-Decyloxybenzoic acid hydrazide |

| CAS Number | 3064-33-3 |

| Molecular Formula | |

| Molecular Weight | 292.42 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol/Methanol; Insoluble in water |

| Melting Point | Typically 90–100°C (Dependent on purity/polymorph; experimental verification recommended) |

Molecular Weight Validation

To ensure stoichiometry in synthesis, the molecular weight is derived as follows:

-

Carbon (17 atoms):

-

Hydrogen (28 atoms):

-

Nitrogen (2 atoms):

-

Oxygen (2 atoms):

-

Total: 292.423 g/mol

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a convergent three-step pathway starting from 4-hydroxybenzoic acid. This route is preferred over direct alkylation of the hydrazide to prevent poly-alkylation of the nitrogen atoms.

Diagram 1: Synthetic Pathway

Caption: Three-step synthesis of this compound from 4-hydroxybenzoic acid.

Detailed Methodology

Step 1: Esterification (Protection)

-

Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent alkylation and hydrazinolysis. Direct alkylation of the acid can lead to mixed ester/ether products.

-

Protocol: Reflux 4-hydroxybenzoic acid in Methanol with catalytic Sulfuric Acid (

) for 4–6 hours. Neutralize and extract.[1]

Step 2: Williamson Ether Synthesis (Alkylation)

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or DMF (Dimethylformamide).

-

Procedure:

-

Dissolve Methyl 4-hydroxybenzoate in solvent.

-

Add

and stir for 30 mins to form the phenoxide anion. -

Add 1-Bromodecane dropwise.

-

Reflux for 12–24 hours. Monitor by TLC (disappearance of phenol).

-

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

-

Step 3: Hydrazinolysis (Core Formation)

-

Reagents: Methyl 4-(decyloxy)benzoate, Hydrazine Hydrate (

, 80% or 99%). -

Critical Note: Use excess hydrazine (3–5 equivalents) to prevent the formation of the dimer (

-bis(4-decyloxybenzoyl)hydrazine). -

Procedure:

-

Dissolve the ester in Ethanol.[1]

-

Add Hydrazine Hydrate slowly.

-

Reflux for 4–8 hours.

-

Isolation: Cool the mixture. The product often precipitates as white crystals. Filter and wash with cold ethanol/water.

-

Purification: Recrystallize from Ethanol to remove traces of hydrazine.

-

Applications & Research Utility

A. Liquid Crystal Mesogens

The primary utility of this compound is as a precursor for Schiff base liquid crystals .

-

Mechanism: Condensation with substituted benzaldehydes yields rod-like (calamitic) molecules.

-

Role of Decyl Chain: The long alkyl tail (

) induces van der Waals anisotropy , stabilizing Smectic or Nematic mesophases by promoting side-by-side packing. -

Role of Hydrazide: The central

linkage provides a rigid core and hydrogen bonding capability, influencing phase transition temperatures.

B. Biological Activity

hydrazide-hydrazone derivatives are pharmacophores known for:

-

Antimicrobial Activity: Chelation with metal ions (

, -

Antitubercular Activity: Structural similarity to Isoniazid.

Diagram 2: Application Workflow (Schiff Base Formation)

Caption: Synthesis of Schiff base liquid crystals and metal complexes from the hydrazide precursor.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

| Method | Expected Signal / Characteristic |

| IR Spectroscopy | 3200–3300 cm⁻¹ : N-H stretching (doublet for primary amine).1650 cm⁻¹ : C=O (Amide I) stretching.2850–2920 cm⁻¹ : C-H stretching (Alkyl chain). |

| ¹H NMR (DMSO-d₆) | δ 9.6 ppm : Singlet (1H, -CONH -).δ 7.8 ppm : Doublet (2H, Ar-H ortho to C=O).δ 6.9 ppm : Doublet (2H, Ar-H ortho to OR).δ 4.4 ppm : Broad Singlet (2H, -NH₂).δ 4.0 ppm : Triplet (2H, -OCH ₂-).δ 0.85 ppm : Triplet (3H, terminal -CH₃). |

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. perform all synthesis steps involving hydrazine in a fume hood. Neutralize waste with hypochlorite solution before disposal.

-

Alkyl Halides: 1-Bromodecane is an irritant. Wear nitrile gloves and eye protection.

-

Storage: Store this compound in a cool, dry place. It is stable under normal conditions but should be kept away from strong oxidizing agents.

References

-

ChemBK. (n.d.). This compound CAS 3064-33-3.[2] Retrieved October 26, 2023, from [Link]

-

PubChem. (2023). 4-Hydroxybenzohydrazide (Precursor Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazides. Retrieved October 26, 2023, from [Link]

Sources

Spectroscopic Unveiling of 4-(decyloxy)benzohydrazide: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(decyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages a predictive approach, grounded in the empirical data of structurally analogous compounds. By examining the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of related benzohydrazides and long-chain alkoxy-substituted aromatic systems, we present a detailed and scientifically reasoned prediction of the spectral characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a long lipophilic decyloxy chain at the 4-position of the benzohydrazide scaffold is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. This structural feature can enhance membrane permeability and interaction with hydrophobic biological targets. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of such compounds in drug discovery and development pipelines. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the hydrazide moiety, and the decyloxy chain. The predicted chemical shifts are based on the analysis of related compounds, including 4-methoxybenzohydrazide and other 4-alkoxy derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Analysis |

| Aromatic (Ha) | ~7.70 - 7.80 | Doublet (d) | 2H | Protons ortho to the carbonyl group are deshielded. Similar protons in 4-methoxybenzohydrazide appear around 7.93 ppm[1]. |

| Aromatic (Hb) | ~6.90 - 7.00 | Doublet (d) | 2H | Protons ortho to the decyloxy group are shielded by the electron-donating oxygen. In 4-methoxybenzohydrazide, these protons resonate around 7.07 ppm[1]. |

| -O-CH₂- | ~4.00 - 4.10 | Triplet (t) | 2H | The methylene group directly attached to the electron-withdrawing oxygen atom is deshielded. |

| -CH₂- (chain) | ~1.70 - 1.80 | Multiplet (m) | 2H | The second methylene group of the decyl chain. |

| -(CH₂)₇- | ~1.20 - 1.40 | Broad Multiplet | 14H | Overlapping signals of the central methylene groups of the long alkyl chain. |

| -CH₃ | ~0.85 - 0.95 | Triplet (t) | 3H | The terminal methyl group of the decyl chain, typically appearing in the upfield region. |

| -NH- | Variable (Broad singlet) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. |

| -NH₂ | Variable (Broad singlet) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. |

Disclaimer: The predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The predicted chemical shifts are derived from data for 4-alkoxybenzoic acids and long-chain alkyl phenyl ethers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C=O | ~165 - 170 | The carbonyl carbon of the hydrazide group. In 4-methoxybenzohydrazide derivatives, this signal appears in this region. |

| C-4 (C-O) | ~160 - 163 | The aromatic carbon attached to the oxygen of the decyloxy group is significantly deshielded. |

| C-1 (C-C=O) | ~125 - 128 | The quaternary aromatic carbon attached to the carbonyl group. |

| C-2, C-6 | ~128 - 130 | Aromatic carbons ortho to the carbonyl group. |

| C-3, C-5 | ~114 - 116 | Aromatic carbons ortho to the decyloxy group, shielded by the oxygen atom. |

| -O-CH₂- | ~68 - 70 | The carbon of the methylene group directly attached to the oxygen atom. |

| -CH₂- (chain) | ~29 - 32 | The carbons of the methylene groups in the decyl chain. |

| -(CH₂)₇- | ~22 - 26 | The carbons of the methylene groups in the decyl chain. |

| -CH₃ | ~14 | The terminal methyl carbon of the decyl chain. |

Disclaimer: The predicted chemical shifts are estimates and may be influenced by the solvent and experimental setup.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (hydrazide) | 3200 - 3400 | Medium-Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Strong | Stretching |

| C=O (amide I) | 1640 - 1680 | Strong | Stretching |

| N-H (amide II) | 1510 - 1550 | Medium-Strong | Bending |

| C=C (aromatic) | 1450 - 1600 | Medium | Stretching |

| C-O (ether) | 1240 - 1260 and 1020-1050 | Strong | Asymmetric and Symmetric Stretching |

The presence of a strong C=O stretching band and N-H stretching bands are characteristic of the benzohydrazide moiety. The strong C-H stretching bands of the decyl chain and the characteristic C-O stretching of the aryl-alkyl ether will also be prominent features. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the benzohydrazide group and the long alkyl chain.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound (C₁₇H₂₈N₂O₂ = 292.42 g/mol ).

-

Loss of the decyloxy radical: A significant fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a decyloxy radical (•OC₁₀H₂₁) or a decene molecule through a McLafferty-type rearrangement.

-

Formation of the benzoyl cation: Cleavage of the N-N bond in the hydrazide moiety can lead to the formation of the 4-(decyloxy)benzoyl cation.

-

Fragmentation of the decyl chain: The long alkyl chain will likely undergo characteristic fragmentation, resulting in a series of peaks separated by 14 Da (CH₂).

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general, field-proven protocols for obtaining the spectroscopic data discussed in this guide.

Synthesis of this compound

A common method for the synthesis of 4-alkoxybenzohydrazides involves a two-step process:

-

Etherification of a 4-hydroxybenzoate: Methyl 4-hydroxybenzoate is reacted with 1-bromodecane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield methyl 4-(decyloxy)benzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to produce this compound[2].

Caption: General synthetic scheme for this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as solvents, with tetramethylsilane (TMS) as an internal standard[1].

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds, this guide offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers. It is our hope that this predictive guide will facilitate the synthesis and study of this compound and contribute to the advancement of research in medicinal chemistry and related fields.

References

-

Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]

-

Royal Society of Chemistry. (2013). 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Schymanski, E. L., et al. (2014). Prediction of Fragmentation Pathways of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of The American Society for Mass Spectrometry, 25(10), 1685–1699. [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Taha, M., et al. (2014). Synthesis of 4-Methoxybenzohydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]

Sources

Technical Guide: Synthesis and Optimization of Novel 4-(Decyloxy)benzohydrazide Analogs

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-(decyloxy)benzohydrazide and its subsequent derivatization into Schiff base analogs. While benzohydrazides are established pharmacophores with antitubercular and antimicrobial activity, the specific incorporation of a C10 (decyloxy) tail is a strategic molecular design choice intended to modulate lipophilicity (logP) .

Why Decyloxy?

-

Membrane Permeability: The mycobacterial cell wall is rich in mycolic acids. A C10 chain enhances the ability of the molecule to penetrate this waxy barrier compared to short-chain (methoxy/ethoxy) analogs.

-

Biofilm Disruption: Long-chain alkoxy benzoic acid derivatives have shown potential in disrupting bacterial biofilms (Staphylococcus aureus) by interfering with quorum sensing signaling pathways.

-

Binding Affinity: The hydrophobic tail can target specific hydrophobic pockets in enzymes such as Enoyl-ACP reductase (InhA), a common target in anti-tubercular drug discovery.

Synthetic Architecture

The synthesis follows a convergent three-step pathway.[1] The critical control point is Step 1 , where complete O-alkylation must be achieved without competitive C-alkylation.

Pathway Visualization

Figure 1: Linear synthetic workflow for C10-substituted benzohydrazide analogs.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility .

Step 1: Williamson Ether Synthesis (The Lipophilic Tail)

Objective: Install the C10 chain on the phenolic oxygen.

Reaction Type:

-

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

1-Bromodecane (1.2 eq)

-

Potassium Carbonate (

) (anhydrous, 2.5 eq) -

Potassium Iodide (KI) (0.1 eq - Catalyst)

-

Solvent: Acetone (dry) or DMF (for faster kinetics).

-

Protocol:

-

Dissolve Methyl 4-hydroxybenzoate in dry acetone.

-

Add anhydrous

. Note: The base must be in excess to ensure complete deprotonation of the phenol. -

Add catalytic KI. Mechanism: KI converts alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

-

Add 1-Bromodecane dropwise.

-

Reflux at 60°C (Acetone) or 80°C (DMF) for 8–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Filter off inorganic salts (

). Evaporate solvent.[5][6][7] If DMF was used, pour into ice water to precipitate the product. Recrystallize from ethanol.

Step 2: Hydrazinolysis (The Warhead)

Objective: Convert the ester to the acid hydrazide. Reaction Type: Nucleophilic Acyl Substitution.[3]

-

Reagents:

-

4-(Decyloxy)benzoate (from Step 1)

-

Hydrazine Hydrate (

) (99%, 5–10 eq) -

Solvent: Absolute Ethanol[7]

-

Protocol:

-

Dissolve the ester in absolute ethanol.

-

Add Hydrazine Hydrate slowly.

-

Critical Insight: Use a large excess (5–10 equivalents) of hydrazine. If the ratio is 1:1, the product hydrazide can attack another ester molecule, forming an unwanted dimer (N,N'-diacylhydrazine).

-

-

Reflux for 6–10 hours.

-

Cooling: Upon cooling to room temperature, the this compound should crystallize out as white/off-white needles.

-

Purification: Filter and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol if necessary.

Step 3: Schiff Base Derivatization (The Analogs)

Objective: Generate a library of hydrazones for SAR (Structure-Activity Relationship) screening. Reaction Type: Condensation / Elimination.[7]

Mechanism Visualization:

Figure 2: Mechanistic pathway of acid-catalyzed hydrazone formation.

Protocol:

-

Dissolve this compound (1.0 eq) in hot ethanol (20 mL/mmol). Note: The C10 chain reduces solubility; heating is mandatory.

-

Add the specific aromatic aldehyde (1.0 eq) (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

-

Add 2–3 drops of Glacial Acetic Acid (Catalyst).

-

Reflux for 2–4 hours.

-

Workup: The product often precipitates during reflux or upon cooling. Filter and wash with cold ethanol/ether.

Data Presentation & Troubleshooting

Stoichiometry & Optimization Table

| Parameter | Recommended Value | Scientific Justification |

| Base (Step 1) | Weak enough to avoid ester hydrolysis, strong enough to deprotonate phenol ( | |

| Catalyst (Step 1) | KI (10 mol%) | Iodide is a better leaving group than bromide; accelerates |

| Hydrazine Ratio | 1:5 to 1:10 | Excess prevents "double-reaction" (dimerization) of the hydrazide. |

| Solvent (Step 3) | Ethanol/DMF mix | Pure ethanol may not dissolve the C10-hydrazide; adding DMF helps solubilize reactants. |

Characterization Checkpoints (Self-Validation)

To ensure the protocol worked, verify these spectral signatures:

-

IR Spectroscopy:

-

Step 1 (Ester): Strong

stretch at ~1720 cm⁻¹.[8] -

Step 2 (Hydrazide):

shifts to ~1650 cm⁻¹ (Amide I). Appearance of double peaks at 3200–3300 cm⁻¹ ( -

Step 3 (Hydrazone): Disappearance of

doublet. Appearance of

-

-

¹H NMR (DMSO-d6):

-

The Tail: Look for the terminal methyl triplet at

ppm and the methylene envelope at -

The Linker: The

triplet appears around -

The Warhead: The hydrazide

usually shows a broad singlet at

-

Biological Context & Applications[6][7][9][10][11][12][13][14][15][16]

When screening these analogs, focus on the following assays based on the pharmacophore's profile:

-

Anti-Tubercular Activity:

-

Biofilm Inhibition:

References

-

Synthesis of Alkoxybenzohydrazides

-

Schiff Base Protocols

-

Williamson Ether Mechanism

-

Antimicrobial Context (Lipophilic Analogs)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijmcmed.org [ijmcmed.org]

- 8. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. app.firstignite.com [app.firstignite.com]

Technical Guide: Preliminary Screening of 4-(Decyloxy)benzohydrazide for Antimicrobial Activity

Core Directive & Scientific Rationale

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and antimicrobial screening of 4-(decyloxy)benzohydrazide .

The Pharmacophore Rationale

The benzohydrazide scaffold (

However, the specific inclusion of the 4-decyloxy (

-

Mechanism: The C10 alkyl chain acts as a "molecular anchor," facilitating the penetration of the compound through the lipid-rich cell membranes of Gram-negative bacteria and the mycolic acid layer of Mycobacteria.

-

Challenge: This modification significantly reduces aqueous solubility, necessitating a modified screening protocol to prevent precipitation-induced false negatives.

Chemical Synthesis & Structural Validation[2][3][4][5][6][7][8][9]

Before biological screening, the compound must be synthesized to >98% purity to ensure observed activity is intrinsic and not due to toxic impurities (e.g., hydrazine hydrate residues).

Synthesis Pathway (DOT Visualization)

The synthesis follows a two-step protocol: Williamson ether synthesis followed by nucleophilic acyl substitution.

Figure 1: Synthetic route for this compound.

Validation Protocol

-

Melting Point: Expected range ~98–102°C (Distinct from methyl ester precursor).

-

IR Spectroscopy: Look for the disappearance of the ester carbonyl (

) and appearance of the hydrazide doublet ( -

1H NMR (DMSO-d6):

-

(t, 3H, terminal

-

(m, bulk

-

(t, 2H,

-

(s, 1H,

-

(t, 3H, terminal

Biological Screening Workflow

This section details the Broth Microdilution Method , adapted from CLSI M07-A10 guidelines [1], specifically optimized for lipophilic compounds.

Experimental Design Diagram

Figure 2: Workflow for MIC determination via Broth Microdilution.

Step-by-Step Protocol

Phase A: Stock Solution Preparation (Critical)

Due to the decyl chain, water solubility is negligible.

-

Weigh: 10.0 mg of this compound.

-

Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

-

Note: Do not use ethanol; it evaporates during incubation, altering concentrations.

-

-

Sterility: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon binds hydrophobic drugs).

Phase B: Inoculum Preparation

-

Culture: Use fresh overnight cultures (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

-

Turbidity: Suspend colonies in saline to match 0.5 McFarland standard (

). -

Dilution: Dilute this suspension 1:100 in Muller-Hinton Broth (MHB) to achieve starting density of

.

Phase C: Microdilution (96-Well Plate)

-

Dispense: Add 100 µL of sterile MHB to columns 2–12.

-

Add Compound: Add 200 µL of compound stock (diluted to 2x starting concentration in MHB) to column 1.

-

Caution: Ensure final DMSO concentration in the well is < 2.5% . High DMSO kills bacteria, causing false positives.

-

-

Serial Dilute: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... discard 100 µL from col 10.

-

Result: 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

-

-

Inoculate: Add 100 µL of the diluted bacterial suspension (from Phase B) to all test wells.

-

Final Volume: 200 µL.

-

Final Inoculum:

.

-

Phase D: Controls (Self-Validating System)

Every plate must include:

| Control Type | Content | Purpose |

|---|---|---|

| Growth Control | Broth + Bacteria + DMSO (no drug) | Verifies bacterial viability & solvent safety. |

| Sterility Control | Broth only | Checks for contamination. |

| Positive Control | Ciprofloxacin or Kanamycin | Validates the assay performance against known standards. |

Readout: The Resazurin Modification

Hydrophobic compounds like this compound often form microprecipitates in broth, making visual turbidity reading difficult.

-

Add Indicator: After 24h incubation, add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

-

Incubate: 1–4 hours additional.

-

Interpretation:

-

Blue: No growth (Resazurin unchanged)

MIC . -

Pink: Growth (Resazurin reduced to Resorufin).

-

Data Interpretation & Expected Outcomes[5]

Quantitative Analysis (MIC/MBC)

-

MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth (Blue color).

-

MBC (Minimum Bactericidal Concentration): Plate 10 µL from MIC wells onto agar. The lowest concentration yielding no colonies is the MBC.

Structure-Activity Relationship (SAR) Context

Based on benzohydrazide analogs [2, 3]:

-

Gram-Positive (S. aureus): Expect high activity (MIC

). The C10 chain disrupts the thick peptidoglycan/membrane interface. -

Gram-Negative (E. coli): Expect lower activity (MIC

) due to the outer membrane barrier and efflux pumps, unless the C10 chain successfully permeabilizes the LPS layer. -

Fungi (C. albicans): Hydrazides often show potent antifungal activity via ergosterol biosynthesis inhibition.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007).[3][4] Biological activity of hydrazone derivatives. Molecules, 12(8), 1910-1939.

-

Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io.[5]

-

Gompertz Model Application. (2023). OriginLab Forum Discussion on Bacterial Growth Modeling.

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 4-(decyloxy)benzohydrazide

Strategic Imperative: Unveiling the Bioactivity of 4-(decyloxy)benzohydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Numerous studies have reported potent antiproliferative effects of benzohydrazide derivatives against a range of human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar ranges.[2][4]

The subject of this guide, this compound (Molecular Formula: C₁₇H₂₈N₂O₂), introduces a significant structural modification: a long C10 alkyl (decyloxy) chain. This imparts substantial lipophilicity, which can critically influence its pharmacokinetic and pharmacodynamic properties, including membrane interaction, cellular uptake, and target engagement. While its precise biological activity is not yet widely characterized, its structural similarity to other bioactive hydrazones warrants a thorough investigation into its cytotoxic potential.[5]

This guide provides a comprehensive, multi-parametric strategy for the in vitro cytotoxicity assessment of this compound. Our approach is designed not merely to determine if the compound is toxic to cells, but to build a foundational understanding of how it elicits a cytotoxic response, thereby guiding future drug development efforts. We will proceed from broad screening of metabolic viability to the elucidation of specific cell death pathways.

The Experimental Blueprint: A Multi-Assay Approach to Cytotoxicity

A robust cytotoxicity profile cannot be determined by a single assay. Different assays measure distinct cellular events that occur during cell death. A single-endpoint assay can be misleading; for instance, a compound might inhibit metabolic activity without causing cell death, or it might induce rapid necrosis which is measured differently from programmed cell death (apoptosis). Therefore, we employ a tripartite strategy targeting cell metabolism, membrane integrity, and the key enzymatic drivers of apoptosis.

In vitro cytotoxicity testing is a foundational step in drug discovery, offering a rapid, cost-effective, and ethically sound method for evaluating the toxic potential of new chemical entities.[6][7]

Rationale-Driven Cell Line Selection

The choice of cell lines is critical for generating relevant data.[8] The initial screening should include both cancer and non-cancerous cell lines to establish a preliminary "selectivity index"—a measure of the compound's preferential toxicity towards cancer cells.[9]

| Cell Line | Type | Tissue of Origin | Rationale for Inclusion |

| MCF-7 | Cancer | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cancer cell line, commonly used in anticancer drug screening.[10] |

| A549 | Cancer | Human Lung Carcinoma | Represents a common and aggressive form of cancer; widely used for evaluating novel therapeutic agents.[2] |

| HEK293 | Non-Cancerous | Human Embryonic Kidney | Serves as a crucial control to assess basal cytotoxicity against non-cancerous human cells.[10] |

| L929 | Non-Cancerous | Mouse Fibroblast | An established standard cell line for general cytotoxicity testing as per ISO 10993-5 standards.[11] |

Experimental Workflow Visualization

The overall experimental strategy follows a logical progression from primary screening to mechanistic investigation.

Caption: Simplified overview of apoptotic signaling pathways.

Drug-induced toxicity can occur through various mechanisms, including the production of reactive metabolites, inhibition of critical enzymes, or the induction of oxidative stress, all of which can potentially trigger apoptosis. [12][13]Future studies should aim to dissect which upstream pathway is predominantly activated by this compound.

Future Directions

The foundational data generated through this comprehensive in vitro protocol provides a solid basis for further investigation. Logical next steps include:

-

Panel Expansion: Screen the compound against a broader panel of cancer cell lines to determine its spectrum of activity.

-

Upstream Mechanistic Studies: Utilize assays to measure mitochondrial membrane potential (e.g., TMRM staining) or reactive oxygen species (ROS) generation to further pinpoint the apoptotic trigger. [13]* In Vivo Studies: If the compound demonstrates high potency and selectivity in vitro, proceed to preclinical animal models to evaluate its efficacy, safety, and pharmacokinetic profile.

By systematically integrating assays that probe different aspects of cellular health, researchers can build a robust and nuanced understanding of the cytotoxic properties of novel compounds like this compound, paving the way for the development of next-generation therapeutics.

References

-

Khan, I., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

-

Xiong, Z., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available at: [Link]

-

Abdel-Rahman, L. H., et al. (2016). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Manikandan, A., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

-

Luo, J., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

-

Arun, Y., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Saini, M., & Kumar, Dr. A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

-

Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

-

Mladenova, R., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. Available at: [Link]

-

Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Available at: [Link]

-

ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Available at: [Link]

-

Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Available at: [Link]

-

Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

-

Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]

-

ResearchGate. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Available at: [Link]

-

ResearchGate. (2023). (PDF) IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]

-

Stoyanova, A., et al. (2021). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. Available at: [Link]

-

Wilde, C., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

-

Louc, T., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

-

Liu, K. (2022). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Clinical and Medical Images. Available at: [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

-

Mladenova, R., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. Available at: [Link]

-

Al-Zain, R., et al. (2022). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. International Journal of Toxicology. Available at: [Link]

-

Sari, D. K., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive. Available at: [Link]

-

ResearchGate. (2022). (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Available at: [Link]

-

Aday, B., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. ijsra.net [ijsra.net]

- 6. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. blog.johner-institute.com [blog.johner-institute.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. evotec.com [evotec.com]

Methodological & Application

Application Note: Molecular Docking Protocols for 4-(Decyloxy)benzohydrazide

Executive Summary

This guide details the computational workflow for investigating 4-(decyloxy)benzohydrazide , a compound characterized by a distinct amphiphilic pharmacophore combining a polar hydrazine head group with a lipophilic C10 (decyloxy) tail.

While benzohydrazides are traditionally screened for antimicrobial and anticancer properties, the specific inclusion of the decyloxy chain necessitates a targeted docking strategy. This protocol prioritizes Enoyl-ACP Reductase (InhA) from Mycobacterium tuberculosis as the primary biological target. The rationale lies in the enzyme's hydrophobic substrate-binding loop, which structurally complements the ligand's long alkyl chain, offering a high-probability binding mode for antitubercular drug development.

Compound Profiling & Target Selection[1][2]

The Ligand: this compound

-

Structural Logic: The molecule consists of two distinct domains:

-

Pharmacophore (Head): The benzohydrazide moiety (

).[1] Capable of forming bidentate hydrogen bonds and chelating metal ions (e.g., Zn²⁺, Fe²⁺). -

Anchor (Tail): The decyloxy chain (

). This 10-carbon chain is critical for penetrating hydrophobic pockets or cell membranes.

-

Target Rationale: Why InhA?

Standard docking protocols often fail for long-chain molecules because they utilize small, globular active sites.

-

The Mismatch: Targets like Carbonic Anhydrase (CA) are valid for the head group but may sterically clash with the C10 tail.

-

The Match (InhA): Enoyl-ACP Reductase is responsible for synthesizing mycolic acids (long-chain fatty acids) in the TB cell wall. Its active site naturally accommodates long aliphatic chains.

Computational Workflow (Protocol)

Diagram: End-to-End Docking Pipeline

The following workflow illustrates the critical path from structure retrieval to interaction analysis.

Figure 1: Strategic workflow for docking long-chain hydrazides. Note the emphasis on DFT optimization to handle the flexible decyl tail correctly.

Step-by-Step Methodology

Step 1: Ligand Preparation (Critical for Alkyl Chains)

The flexibility of the C10 chain introduces high entropic penalties. Standard force fields (MMFF94) may trap the tail in a local minimum (coiled).

-

Protocol:

-

Sketch the 2D structure.

-

Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA (Functional: B3LYP, Basis set: 6-31G*) to determine the lowest energy conformation.

-

Set rotatable bonds: Ensure all 9 C-C bonds in the tail are set to "active" (rotatable) in the docking software to allow induced fit.

-

Step 2: Protein Preparation (InhA System)

-

Source: Download PDB ID 2NSD (Resolution: 1.9 Å).

-

Cleaning:

-

Remove crystallographic water molecules except those bridging the cofactor (optional, but usually safe to remove for Vina).

-

Crucial: Retain the NADH cofactor. The inhibitor binds adjacent to NADH; removing it destroys the binding pocket.

-

Add polar hydrogens and compute Gasteiger charges.

-

Step 3: Grid Box Definition

The grid must be large enough to accommodate the 10-carbon tail without hitting the "wall" of the search space.

-

Center: Coordinates of the native ligand (e.g., GEQ) or centered between Tyr158 and the hydrophobic tunnel.

-

Dimensions:

Å. (Slightly larger than standard to allow the tail to extend fully).

Step 4: Docking Execution

-

Software: AutoDock Vina (Open Source) or Gold (CCDC).

-

Exhaustiveness: Set to 32 or 64 (Standard is 8).

-

Reasoning: The high number of rotatable bonds in the decyloxy tail expands the conformational search space significantly. Higher exhaustiveness is required to find the global minimum.

-

Data Analysis & Interpretation

Scoring Metrics

Do not rely solely on the binding affinity score (

| Metric | Target Value | Interpretation |

| Binding Affinity | Indicates strong binding. Values > -7.0 suggest weak interaction.[4] | |

| RMSD (Cluster) | High clustering at low RMSD validates the pose reliability. | |

| Ligand Efficiency | Binding energy normalized by heavy atoms. (Lower for long chains). |

Molecular Interaction Checklist

Validate the docked pose against this checklist. If these interactions are missing, the pose is likely an artifact.

-

H-Bonding (Head): The carbonyl oxygen (

) or hydrazide nitrogen ( -

Hydrophobic Interaction (Tail): The decyl chain must occupy the hydrophobic loop formed by Phe149, Met199, and Leu218 .

-

Pi-Stacking: The benzene ring of the ligand often stacks with the nicotinamide ring of NADH.

Interaction Logic Diagram

Figure 2: Interaction map showing the dual-binding mode: Polar anchoring by the head group and hydrophobic stabilization by the tail.

Validation & Troubleshooting

Self-Validation (Redocking)

Before trusting the results for this compound, perform a Redocking experiment:

-

Extract the native ligand (e.g., triclosan or a fatty acyl inhibitor) from the 2NSD crystal structure.

-

Dock it back into the empty protein.

-

Calculate the RMSD between the docked pose and the crystal pose.

-

Pass Criteria: RMSD

Å.

Common Failure Modes

-

Issue: Ligand tail curls up into a ball.

-

Cause: Vacuum electrostatics in scoring function over-penalizing solvent exposure.

-

Fix: Use a solvation-aware scoring function (e.g., Vina or AutoDock 4.2 with desolvation parameters).

-

-

Issue: Positive Binding Energy.

-

Cause: Steric clash. The grid box might be cutting off the hydrophobic tunnel, forcing the tail into the protein wall.

-

Fix: Visualize the grid box relative to the hydrophobic tunnel surface and expand if necessary.

-

References

-

Structural Basis of InhA Inhibition: Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 286(5448), 2339-2342.

-

Benzohydrazide Derivatives as Antimicrobials: Sriram, D., et al. (2005). "Synthesis and antimycobacterial evaluation of various 4-substituted pyrazinyl analogues." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the relevance of hydrazide pharmacophores in TB).

-

Molecular Docking Protocols (AutoDock Vina): Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Lipophilicity and Drug Action: Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Context for the decyloxy chain).

Sources

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(decyloxy)benzohydrazide

Welcome to the technical support center for the synthesis of 4-(decyloxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this compound is typically a three-step process. This guide is structured to address potential issues at each critical stage.

Overall Synthesis Workflow

The conversion of 4-hydroxybenzoic acid to this compound involves three sequential reactions:

-

Williamson Ether Synthesis: Alkylation of 4-hydroxybenzoic acid with a 10-carbon alkyl halide (1-bromodecane) to form 4-(decyloxy)benzoic acid.

-

Esterification: Conversion of the resulting carboxylic acid into a methyl or ethyl ester, which is more reactive for the subsequent step.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the reaction of the phenoxide ion of 4-hydroxybenzoic acid with 1-bromodecane. Achieving a high yield here is critical for the overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of 4-(decyloxy)benzoic acid?

A1: Low yields in this step typically stem from four primary issues:

-

Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be fully deprotonated to form the reactive phenoxide. Insufficient base will leave unreacted starting material.

-

Competing Reactions: The carboxylate group can also be alkylated, though this is generally less favorable. More importantly, the alkyl halide can undergo elimination reactions in the presence of a strong base.

-

Poor Solubility: The reactants may not be adequately solubilized in the chosen solvent, leading to a slow or incomplete reaction.

-

Reagent Purity: The purity of 4-hydroxybenzoic acid, the alkyl halide, and the base are all critical. Water contamination can interfere with the reaction.

Q2: Which base should I use, and how much?

A2: The choice of base is crucial. While strong bases like sodium hydroxide (NaOH) are effective, they increase the risk of elimination side reactions with the alkyl halide. A weaker base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. It is recommended to use at least 2 equivalents of K₂CO₃ to ensure complete deprotonation of the phenol.

Q3: How can I improve the solubility of the reactants?

A3: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically effective for this reaction. If solubility remains an issue, particularly with the salt of 4-hydroxybenzoic acid, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase where the alkyl halide resides.

Troubleshooting Guide: Low Yield of 4-(decyloxy)benzoic acid

| Observation / Problem | Potential Cause | Recommended Action & Explanation |

| TLC shows significant unreacted 4-hydroxybenzoic acid. | Incomplete deprotonation or insufficient reaction time/temperature. | 1. Verify Base Stoichiometry: Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) were used. 2. Increase Reaction Temperature: Gently heating the reaction (e.g., to 60-80 °C in DMF) can increase the reaction rate. Monitor by TLC to avoid decomposition. |

| Formation of unknown byproducts observed. | Side reactions such as elimination of 1-bromodecane or O-alkylation of the carboxylate. | 1. Use a Milder Base: Switch from a strong base like NaOH to K₂CO₃. 2. Control Temperature: Avoid excessive heat, which favors elimination reactions. 3. Protect the Carboxylic Acid: If O-alkylation is a persistent issue, consider protecting the carboxylic acid as an ester first, then performing the ether synthesis, followed by hydrolysis. |

| Reaction is sluggish or stalls. | Poor solubility of the phenoxide salt. | 1. Change Solvent: Switch to a more effective polar aprotic solvent like DMF or DMSO. 2. Add a Phase-Transfer Catalyst: Introduce a catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the two phases. |

Part 2: Optimizing the Esterification Step

The conversion of 4-(decyloxy)benzoic acid to its methyl or ethyl ester is crucial for activating the carbonyl group for the subsequent hydrazinolysis. Fischer esterification is the most common method.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification is not going to completion. What can I do?

A1: Fischer esterification is an equilibrium-limited reaction.[1] To drive the reaction towards the product, you must either use a large excess of the alcohol (which also serves as the solvent) or remove the water as it is formed.[1] Using a Dean-Stark apparatus is a highly effective method for water removal. Additionally, ensure a strong acid catalyst, like concentrated sulfuric acid, is used in sufficient quantity (typically 3-5 mol%).

Q2: Are there alternatives to Fischer esterification if I have acid-sensitive functional groups?

A2: Yes. If the harsh acidic conditions are a concern, you can use milder methods. One common alternative is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the highly reactive acyl chloride with the alcohol. Another widely used method is coupling with the alcohol using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[2][3]

Troubleshooting Guide: Incomplete Esterification

Caption: Decision tree for troubleshooting low esterification yield.

Part 3: Maximizing Yield in the Hydrazinolysis Step

This final step involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine. While often straightforward, this step can present its own challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to the ester?

A1: Using a significant excess of hydrazine hydrate is recommended to drive the reaction to completion and minimize the formation of the di-acyl hydrazine byproduct, where one hydrazine molecule reacts with two ester molecules. A molar ratio of 5 to 10 equivalents of hydrazine hydrate to one equivalent of the ester is common.[4]

Q2: My product is difficult to crystallize or purify. What are the likely impurities?

A2: The most common impurities are unreacted starting ester and the di-acyl hydrazine byproduct. If the reaction was not complete, the starting ester will co-crystallize, reducing purity. The di-acyl byproduct is less polar and may be removed by careful choice of recrystallization solvent. Ethanol is often a good first choice for recrystallization.[4][5]

Q3: How long should I reflux the reaction?

A3: The reaction time depends on the reactivity of the ester. Methyl esters tend to react faster than ethyl esters. A typical reflux time in ethanol is between 4 to 10 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

Troubleshooting Guide: Low Yield of this compound

| Observation / Problem | Potential Cause | Recommended Action & Explanation |

| TLC shows a mix of starting ester and product. | Incomplete reaction. | 1. Increase Reflux Time: Continue heating and monitor by TLC every 2 hours. 2. Increase Hydrazine Excess: Add more hydrazine hydrate to the reaction mixture. 3. Ensure Anhydrous Conditions: While hydrazine hydrate contains water, using a dry alcohol as the solvent is still best practice. |

| Product appears oily or refuses to crystallize. | Presence of impurities, primarily unreacted ester. | 1. Purify via Column Chromatography: If recrystallization fails, purify the crude product on a silica gel column. 2. Triturate the Crude Product: Stirring the crude oil with a non-polar solvent like hexanes can sometimes induce crystallization of the desired product. |

| Low isolated yield despite complete conversion on TLC. | Product loss during workup or purification. | 1. Check Solubility: The product may have some solubility in the crystallization solvent. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. 2. Minimize Transfers: Be meticulous during filtration and transfers to avoid mechanical loss of the product. |

Gold-Standard Experimental Protocol

This protocol represents a robust starting point for the synthesis, incorporating best practices discussed in the troubleshooting sections.

Step 1: Synthesis of 4-(decyloxy)benzoic acid

-

To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromodecane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH ~2.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Step 2: Synthesis of Methyl 4-(decyloxy)benzoate

-

Suspend 4-(decyloxy)benzoic acid (1.0 eq) in a large excess of methanol (at least 20 eq).

-

Carefully add concentrated sulfuric acid (0.05 eq) to the cooled mixture.

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.

-

Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be used directly in the next step.

Step 3: Synthesis of this compound

-

Dissolve the crude methyl 4-(decyloxy)benzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (10.0 eq) and reflux the mixture for 8-10 hours.[4]

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

-

Filter the white crystalline product, wash with cold ethanol, and dry under vacuum.

References

-

Upgade, A. B., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(10), 1-14. [Link]

-

Jayachandran, E., & Raj, V. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592. [Link]

-

Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 468-478. [Link]

-

Foroumadi, A., et al. (2012). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 841-850. [Link]

-

Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(7). [Link]

-

Butcher, R. J., et al. (2011). 4-(Allyloxy)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]

-